molecular formula C11H12F2O2 B1398827 Tert-butyl 2,4-difluorobenzoate CAS No. 500353-15-1

Tert-butyl 2,4-difluorobenzoate

Cat. No.: B1398827
CAS No.: 500353-15-1
M. Wt: 214.21 g/mol
InChI Key: NIADSGDBPFELPU-UHFFFAOYSA-N
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Description

Tert-butyl 2,4-difluorobenzoate is a chemical compound with the molecular formula C11H12F2O2 . It contains a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered aromatic ring with two fluorine atoms and an ester functional group . The compound has a total of 27 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic ester .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 214.21 . It is a solid or liquid at room temperature . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate and is an inhibitor of CYP1A2 . The compound has a Log Po/w (iLOGP) of 2.66 .

Scientific Research Applications

Room-Temperature Chemical Reactions

Tert-butyl perbenzoate has been identified as a substitute for benzoquinone in room-temperature Fujiwara-Moritani reactions. This involves coupling reactions between acetanilides and butyl acrylate, enhanced with Cu(OAc)(2) as a cocatalyst. Such reactions are significant in organic chemistry for creating carbon-carbon bonds in mild conditions (Liu & Hii, 2011).

Photolysis Studies

Tert-butyl aroylperbenzoates have been studied through laser flash photolysis. This study provided insights into the kinetics of the singlet and triplet states of these compounds, as well as the behavior of aroylphenyl radicals. Such research is crucial for understanding the photophysical properties of organic compounds (Shah & Neckers, 2004).

Gas Permeation Properties

Research involving tert-butyl groups in polybenzimidazole has led to significant improvements in gas permeation properties. The introduction of tert-butyl groups into polymers can result in amorphous structures with enhanced permeability, useful in gas separation technologies (Kumbharkar, Karadkar, & Kharul, 2006).

Supramolecular Chemistry

In supramolecular chemistry, tert-butyl groups have been shown to function effectively as end-caps in rotaxane structures. Understanding the size compatibility of tert-butyl groups with certain molecular cavities is essential for designing mechanically interlocked molecules (Tachibana, Kihara, Furusho, & Takata, 2004).

Steric Effects in Chemistry

Studies on isomeric tert-butylbenzoic acids have explored the steric effects of the tert-butyl group. Such research is important for understanding how bulky groups influence molecular properties and reactions, particularly in the field of synthetic organic chemistry (Kulhanek et al., 1999).

Antioxidant Activity

Research into the synthesis of compounds containing tert-butylphenol moieties has demonstrated significant antioxidant properties. This area of study is crucial for the development of new compounds with potential applications in healthcare and materials science (Shakir, Ariffin, & Abdulla, 2014).

Safety and Hazards

Tert-butyl 2,4-difluorobenzoate is classified as dangerous with hazard statements H301, H311, and H331 . Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 .

Properties

IUPAC Name

tert-butyl 2,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIADSGDBPFELPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60726537
Record name tert-Butyl 2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500353-15-1
Record name tert-Butyl 2,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60726537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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